molecular formula C21H27NO3 B2659632 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime CAS No. 1014409-66-5

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

Cat. No.: B2659632
CAS No.: 1014409-66-5
M. Wt: 341.451
InChI Key: IDKNOVDPZHNZLG-LSDHQDQOSA-N
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Description

6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime is a complex organic compound known for its unique spirocyclic structure This compound features a spiro linkage between a cyclohexane ring and a pyranochromene system, with an oxime functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime typically involves multiple steps:

    Formation of the Pyranochromene Core: This step often starts with the condensation of a suitable phenol derivative with an aldehyde under acidic or basic conditions to form the chromene ring.

    Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative, facilitated by a Lewis acid catalyst such as BF3·Et2O.

    Oxime Formation: The final step involves the conversion of the ketone group in the spiro compound to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the oxime group can yield the corresponding amine, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in ether under reflux conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxime ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties. The oxime group is known to enhance the pharmacokinetic properties of drugs, such as improving their stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability, due to its rigid spirocyclic structure.

Mechanism of Action

The mechanism of action of 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one: Lacks the oxime group, which may result in different reactivity and biological activity.

    Spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one derivatives: Various derivatives with different substituents on the spirocyclic framework.

Uniqueness

The presence of the oxime group in 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKNOVDPZHNZLG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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